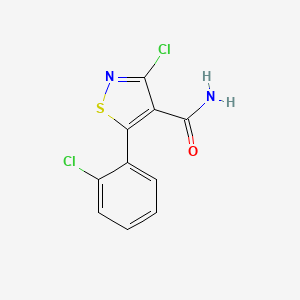
3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide" is a derivative of isothiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. While the specific compound is not directly mentioned in the provided papers, the research on related isothiazole derivatives and their synthesis, biological activity, and molecular structure can offer insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of isothiazole derivatives often involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives involves the use of thionyl chloride, hydroxy benzotriazole, and triethylamine in dichloromethane . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide requires precise reaction conditions, such as temperature and reaction time, to achieve high yields . These methods could potentially be adapted for the synthesis of "3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isothiazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR, and MS. For example, the crystal and molecular structure of 3-trichloromethyl-4-chloro-5-isopropoxyisothiazole was determined using X-ray structural data, revealing information about bond lengths and the impact of substituents on the heterocycle . These techniques could be employed to determine the molecular structure of "3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide" and to understand how its substituents affect its overall conformation and reactivity.
Chemical Reactions Analysis
Isothiazole derivatives can undergo various chemical reactions, including halogenation and substitution. The synthesis of 4-isothiazolin-3-ones from 3,3'-dithiodipropionamides involves a chlorination-cyclization step, and the reaction pathway suggests a preference for halogenation α to the sulfur atom . This information could be relevant when considering the reactivity of "3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide" in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of chloro substituents and carboxamide groups can affect these properties, as seen in the compounds studied in the provided papers . Understanding these properties is essential for the practical application of "3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide" in pharmaceuticals or as an intermediate in chemical synthesis.
Applications De Recherche Scientifique
Synthesis and Characterization
Functionally substituted isothiazole carboxamides, including 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide, have been developed using reactions of corresponding carboxylic acid chlorides with primary aromatic and aliphatic amines. This process allows for the synthesis of various functionally substituted carboxamides without involving the active chlorine atom in the isothiazole ring, showcasing the compound's versatility in organic synthesis (Dikusar et al., 2019).
Photophysical Properties
Studies on the solvent effect on absorption and fluorescence spectra of biologically active carboxamides, related to 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide, revealed that their excited state dipole moments are higher than those in the ground state. This indicates potential applications in fields requiring materials with specific photophysical properties, such as in fluorescence microscopy or as components in optical sensors (Patil et al., 2011).
Biological Activities
Isothiazole carboxamides have shown potent antagonist activity against mGluR1, a receptor implicated in neurological disorders, with good selectivity and pharmacokinetic properties. This suggests potential therapeutic applications for compounds like 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide in treating conditions associated with this receptor (Fisher et al., 2012).
Synthesis of Novel Dyes
In the synthesis of novel heterocyclic aryl monoazo organic compounds, including those related to 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide, showed high efficiency in dyeing polyester fibers. These compounds also exhibited antioxidant, antitumor, and antimicrobial activities, suggesting their utility in producing biologically active fabrics (Khalifa et al., 2015).
Antimicrobial and Anthelmintic Activities
Derivatives of 3-Chlorobenzothiophene-2-Carbonylchloride, structurally related to 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide, have been synthesized and screened for antimicrobial and anthelmintic activities. These studies open up new possibilities for the use of isothiazole derivatives in developing new antimicrobial and anthelmintic agents (Naganagowda & Padmashali, 2010).
Mécanisme D'action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to interfere with various biological pathways, including those associated with bacterial virulence .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide.
Result of Action
Thiazole derivatives have been observed to exhibit significant analgesic and anti-inflammatory activities .
Action Environment
The application of microwave irradiation has been observed to reduce the reaction time in the synthesis of isoxazole-linked glycol-conjugates , suggesting that environmental factors such as temperature and pressure could potentially influence the action of 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxamide.
Propriétés
IUPAC Name |
3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-6-4-2-1-3-5(6)8-7(10(13)15)9(12)14-16-8/h1-4H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXKSKQYJODGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=NS2)Cl)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


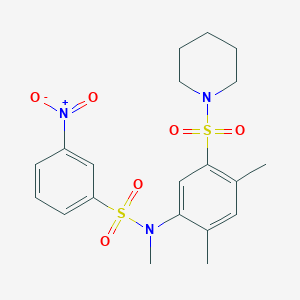

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)

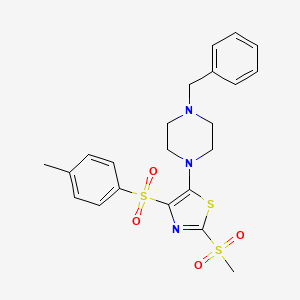
![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2525924.png)
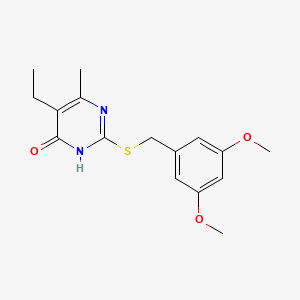

![methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride](/img/structure/B2525928.png)
![4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2525930.png)
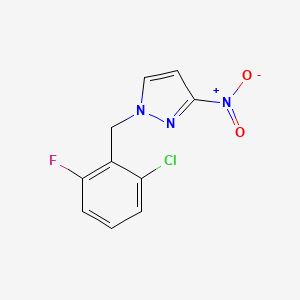
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2525934.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525937.png)